Methyl 2-(quinolin-2-yl)acetate

Beschreibung

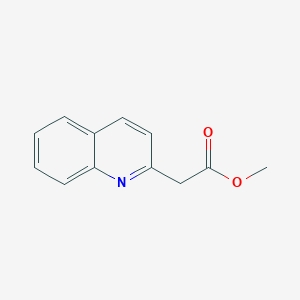

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-quinolin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)8-10-7-6-9-4-2-3-5-11(9)13-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCSNNDPZBIWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442404 | |

| Record name | Methyl 2-(quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52249-48-6 | |

| Record name | Methyl 2-(quinolin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(quinolin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(quinolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Methyl 2-(quinolin-2-yl)acetate, a Versatile Heterocyclic Building Block

This compound, identified by the CAS Number 52249-48-6 , is a heterocyclic compound featuring a quinoline core linked to a methyl acetate group at the 2-position.[1] This seemingly simple molecule serves as a pivotal intermediate in the synthesis of a diverse array of more complex structures, particularly within the realm of medicinal chemistry and drug discovery. The quinoline scaffold itself is a well-established "privileged structure," meaning it is a recurring motif in numerous biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The ester functionality of this compound provides a reactive handle for further molecular elaboration, making it a valuable tool for the synthesis of novel therapeutic agents. This guide will provide a comprehensive overview of its synthesis, chemical characteristics, reactivity, and its burgeoning potential in the development of new medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52249-48-6 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Varies; often a solid at room temperature | Inferred |

| Solubility | Soluble in many organic solvents | Inferred |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, key spectroscopic features would be expected in its ¹H NMR, ¹³C NMR, and mass spectra, confirming the presence of the quinoline ring system, the methylene bridge, and the methyl ester group.

Synthesis of this compound: A Two-Step Approach

While various methods for the synthesis of the quinoline core exist, a reliable and logical pathway to this compound involves a two-step process: the synthesis of the precursor, 2-quinolineacetic acid, followed by its esterification.

Step 1: Synthesis of 2-Quinolineacetic Acid

The synthesis of the carboxylic acid precursor is a critical first step. Several established methods for quinoline synthesis, such as the Friedländer, Doebner-von Miller, or Skraup reactions, can be adapted to produce quinoline derivatives.[2] A common route to 2-substituted quinolines often involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene group.[2]

Step 2: Fischer Esterification to Yield this compound

With 2-quinolineacetic acid in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a robust and widely used method for ester synthesis.[3][4]

Experimental Protocol: Fischer Esterification of 2-Quinolineacetic Acid

Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should always conduct their own risk assessments and optimization studies.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-quinolineacetic acid (1 equivalent) in an excess of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[5][6]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture.[5][6]

-

Reaction Execution: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Caption: Fischer esterification of 2-quinolineacetic acid.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is primarily dictated by two key features: the quinoline ring system and the methyl ester group.

-

The Quinoline Core: The quinoline ring is an electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The nitrogen atom can also be quaternized or oxidized to an N-oxide, further modulating the ring's reactivity.

-

The Methyl Ester Group: The ester functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. This allows for the introduction of a wide range of functional groups and the synthesis of diverse libraries of compounds for biological screening.

Caption: Derivatization potential of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a precursor to biologically active molecules. The quinoline nucleus is a common feature in drugs with a wide range of therapeutic applications.

-

Anticancer Agents: Numerous quinoline derivatives have been investigated for their anticancer properties. For instance, certain substituted 2-arylquinolines have demonstrated selective cytotoxicity against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[7]

-

Antimicrobial and Antiviral Agents: The quinoline scaffold is present in several antimalarial drugs and has been explored for the development of new antibacterial and antiviral compounds.[8]

-

Enzyme Inhibitors: Derivatives of quinoline have been shown to inhibit various enzymes. For example, novel 2-(quinoline-2-ylthio)acetamide derivatives have been identified as potent α-glucosidase inhibitors, with some exhibiting IC₅₀ values as low as 0.180 µM, suggesting their potential for the management of diabetes.[9]

While specific biological activity data for this compound is not extensively reported, its utility as a starting material for the synthesis of compounds with these and other activities is clear. The ease of its derivatization allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its straightforward synthesis from readily available precursors, combined with the reactivity of its ester group and the inherent biological relevance of the quinoline core, makes it an attractive starting material for the development of novel therapeutic agents. As the demand for new and more effective drugs continues to grow, the importance of such versatile intermediates in the synthetic chemist's toolbox cannot be overstated. Future research will likely focus on the development of more efficient and environmentally friendly methods for its synthesis and its application in the creation of novel compound libraries for high-throughput screening against a wide range of biological targets.

References

-

PubChem. This compound. [Link]

-

MySkinRecipes. Methyl 2-(quinolin-6-yl)acetate. [Link]

- Satheeshkumar, R., Murugesan, A., Prabha, K., Rajendra Prasad, K. J., Sayin, K., & Acevedo, R. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry (IJC), 64(6).

-

IUCr. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]

-

PubChemLite. This compound (C12H11NO2). [Link]

-

Saeed, A., et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. ResearchGate. [Link]

-

ChemSynthesis. methyl 2-quinolinylacetate. [Link]

-

New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

-

Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

-

PubMed. Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. [Link]

-

PubMed. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. [Link]

-

PubMed Central. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

PubMed. [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. [Link]

-

MySkinRecipes. Methyl 2-(quinolin-6-yl)acetate. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Student Academic Success. Organic Reactions: Esterification & Transesterification. [Link]

-

Technoarete. Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. [Link]

-

NICNAS. Quinolines: Human health tier II assessment. [Link]

Sources

- 1. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. monash.edu [monash.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. technoarete.org [technoarete.org]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-(quinolin-2-yl)acetate" molecular weight

An In-Depth Technical Guide to Methyl 2-(quinolin-2-yl)acetate

Executive Summary

This compound is a heterocyclic compound featuring a quinoline nucleus, a scaffold of paramount importance in medicinal chemistry and materials science. The quinoline ring system is a "privileged structure," known to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, outline robust methods for its structural elucidation, and explore its potential as a versatile building block for the synthesis of novel therapeutic agents and functional materials.

Core Physicochemical & Structural Properties

This compound is a derivative of quinoline, an aromatic nitrogen-containing heterocycle.[4] The molecule's reactivity is primarily dictated by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the chemically versatile methyl ester functional group. Its precise molecular characteristics are foundational for its application in further synthetic endeavors.

Molecular Structure

The IUPAC name for this compound is this compound.[5] Its structure consists of a quinoline ring substituted at the 2-position with a methylene bridge connected to a methyl acetate group.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key computed and reported properties of this compound. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[5] |

| Molecular Weight | 201.22 g/mol | PubChem[5] |

| CAS Number | 52249-48-6 | PubChem[5] |

| XLogP3 | 2.0 | PubChem (Computed)[5] |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[5] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed) |

| Physical Form | Liquid (Predicted for isomer) | Sigma-Aldrich |

The Quinoline Scaffold: A Cornerstone of Drug Discovery

The quinoline motif is a highly valued scaffold in medicinal chemistry due to its presence in numerous natural products (e.g., quinine from cinchona bark) and synthetic drugs.[3][4] Its rigid, planar structure and ability to participate in π-π stacking and hydrogen bonding interactions allow it to effectively bind with various biological macromolecules.

Derivatives of quinoline have demonstrated an exceptionally broad range of pharmacological activities, including:

-

Antimalarial: Chloroquine and quinine are classic examples.[1]

-

Anticancer: Camptothecin and its analogues are potent topoisomerase inhibitors.[2][4]

-

Antibacterial: Fluoroquinolones like ciprofloxacin are widely used antibiotics.[1]

-

Anti-inflammatory & Antiviral: The scaffold is a key component in the development of novel agents targeting inflammation and viral replication.[2][4]

This compound serves as an ideal starting point or intermediate for accessing novel quinoline-based compounds, leveraging this rich pharmacological history.[6]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved through several established organic chemistry transformations. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and reliable method for forming the quinoline core. Alternative modern approaches, including metal-catalyzed reactions, offer different advantages in terms of yield and substrate scope.[7]

Below is a detailed protocol for a practical synthesis based on the esterification of 2-quinolineacetic acid, which can be derived from readily available precursors.

Proposed Synthetic Workflow: Fischer Esterification

This protocol outlines a standard Fischer esterification. The choice of an acid catalyst is crucial; sulfuric acid is highly effective due to its dual role as a catalyst and a dehydrating agent, driving the equilibrium towards the product.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

Materials:

-

2-Quinolineacetic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Protocol:

-

Reaction Setup: To a solution of 2-quinolineacetic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C (ice bath).

-

Causality: Using anhydrous methanol is critical to prevent the introduction of water, which would shift the reaction equilibrium back towards the starting materials. The catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Expertise: The reaction is heated to provide the necessary activation energy. A typical TLC mobile phase would be 30% ethyl acetate in hexanes. The product ester will have a higher Rf value than the starting carboxylic acid due to its lower polarity.

-

-

Work-up and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Trustworthiness: This step is self-validating. Successful neutralization is confirmed by the cessation of CO₂ effervescence. The resulting aqueous solution should be basic to pH paper.

-

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

-

Expertise: Gradient elution is recommended to ensure good separation of the non-polar product from any remaining polar starting material or byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is non-negotiable. A combination of spectroscopic techniques provides a complete and unambiguous structural assignment.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (δ 7.5-8.5 ppm): Complex multiplet pattern characteristic of the quinoline ring system. Methylene Protons (-CH₂-) (δ ~4.0 ppm): A sharp singlet. Methyl Protons (-OCH₃) (δ ~3.7 ppm): A sharp singlet. |

| ¹³C NMR | Carbonyl Carbon (C=O) (δ ~170 ppm): A distinct peak in the downfield region. Aromatic Carbons (δ 120-150 ppm): Multiple signals corresponding to the 9 unique carbons of the quinoline ring. Methylene Carbon (-CH₂-) (δ ~40-45 ppm). Methyl Carbon (-OCH₃) (δ ~52 ppm). |

| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺): A peak at m/z = 201.22, corresponding to the molecular weight of the compound.[5] |

| FT-IR | C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹. C=N and C=C Stretches (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region. |

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the methyl ester, which serves as a handle for further molecular elaboration.

Key Derivatization Pathways

The ester can be readily transformed into other functional groups, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs.

Caption: Potential derivatization pathways from the parent ester.

-

Hydrolysis: Saponification of the ester with a base like lithium hydroxide yields the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds with various amines, a common linkage in pharmaceutical agents.

-

Amidation: Direct reaction with amines can form amides, though often the two-step hydrolysis/coupling route provides better yields and purity.

-

Hydrazinolysis: Reaction with hydrazine hydrate produces the corresponding hydrazide, a key pharmacophore and building block for synthesizing other heterocycles like oxadiazoles and pyrazoles.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(quinolin-2-yl)ethanol, opening up another avenue for chemical modification.

Safety and Handling

While specific toxicity data for this compound is limited, data for related structures suggests that it should be handled with care.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

References

- The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound/CAS:52249-48-6. (n.d.). HXCHEM.

- This compound | C12H11NO2 | CID 10608140. (n.d.). PubChem.

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.

- Methyl 2-(quinolin-6-yl)acetate. (n.d.). MySkinRecipes.

- Methyl 2-(quinolin-6-yl)acetate | 5622-36-6. (n.d.). Sigma-Aldrich.

- 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. (2022). Indian Journal of Chemistry.

- Method for one-step preparation of 2-methylquinoline. (2013). Google Patents.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. jddtonline.info [jddtonline.info]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-(quinolin-6-yl)acetate [myskinrecipes.com]

- 7. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-(quinolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(quinolin-2-yl)acetate is a quinoline derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. It is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutics and functional materials, offering insights into the strategic utilization of this versatile chemical entity.

Introduction: The Significance of the Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The incorporation of a methyl acetate group at the 2-position of the quinoline ring, as in this compound, provides a reactive handle for further molecular elaboration. This ester functionality allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2] The inherent photophysical properties of the quinoline moiety also make this compound a valuable building block for fluorescent dyes and optical materials.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized below.

Core Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | methyl 2-quinolin-2-ylacetate | [3] |

| CAS Number | 52249-48-6 | [3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Canonical SMILES | COC(=O)CC1=NC2=CC=CC=C2C=C1 | [3] |

| InChIKey | WLCSNNDPZBIWPC-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene group of the acetate side-chain, and the methyl group of the ester. The aromatic region will display distinct multiplets corresponding to the protons on both the benzene and pyridine rings of the quinoline core.[4]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will provide signals for all 12 unique carbon atoms. The carbonyl carbon of the ester group will resonate at a characteristic downfield chemical shift (typically around 170 ppm). The carbons of the quinoline ring will appear in the aromatic region (120-160 ppm), while the methylene and methyl carbons will be found in the aliphatic region.[4]

-

Mass Spectrometry : Mass spectral analysis will confirm the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data is available in spectral databases.[3]

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. The reactivity of this compound is largely dictated by the ester functionality and the quinoline ring system.

Synthetic Pathways

A common synthetic approach involves the esterification of 2-(quinolin-2-yl)acetic acid. Alternatively, transition metal-catalyzed cross-coupling reactions can be employed to construct the quinoline core, followed by the introduction of the methyl acetate side chain.

Below is a generalized workflow for a potential synthesis, illustrating the key transformations.

Caption: A potential synthetic workflow for this compound.

Key Chemical Reactions

The ester group of this compound is a versatile functional group that can undergo several important reactions:

-

Hydrolysis : The ester can be hydrolyzed under acidic or basic conditions to yield 2-(quinolin-2-yl)acetic acid. This carboxylic acid can then be used in amide bond formation or other derivatizations.

-

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can produce other esters of 2-(quinolin-2-yl)acetic acid.

-

Reduction : The ester can be reduced to the corresponding alcohol, 2-(quinolin-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reactions at the α-Carbon : The methylene group adjacent to the carbonyl is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings of the quinoline nucleus can undergo electrophilic substitution reactions, although the pyridine ring is generally less reactive than the benzene ring towards electrophiles.

Applications in Research and Drug Discovery

The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Scaffold for Novel Therapeutics

The quinoline core is a well-established pharmacophore.[5] By modifying the methyl acetate side chain, researchers can explore how changes in structure affect biological activity. For example, the synthesis of amides, hydrazides, and other derivatives from this compound can lead to the discovery of new compounds with potential therapeutic applications.[1][6] The "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's pharmacological properties, is a key concept in drug design that can be explored using this scaffold.[7]

Caption: Logical workflow for utilizing this compound in drug discovery.

Building Block for Functional Materials

The fluorescent properties of the quinoline ring system make this compound an attractive starting material for the synthesis of novel organic dyes and sensors. The ester functionality allows for the covalent attachment of the quinoline fluorophore to other molecules or materials.

Safety and Handling

According to hazard identification data, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical compound with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, well-defined chemical properties, and the reactivity of its functional groups make it an ideal starting point for the development of novel molecules with a wide range of applications. This guide has provided a comprehensive overview of its core technical aspects to aid researchers in harnessing its full potential in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [3]

-

Benchchem. Methyl 2-(2-methylquinolin-8-yl)acetate|CAS 1412256-13-3. [4]

-

MySkinRecipes. Methyl 2-(quinolin-6-yl)acetate. [2]

-

Sigma-Aldrich. Methyl 2-(quinolin-6-yl)acetate.

-

PubChem. Methyl 2-(2,8-dicyclohexyl-4-quinolyl)acetate. National Center for Biotechnology Information. [8]

-

PubChem. Methyl 2-quinolin-4-ylacetate. National Center for Biotechnology Information. [9]

-

ResearchGate. Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. [10]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. [11]

-

SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. [12]

-

Google Patents. EP0435993A1 - Process for the preparation of methyl-quinoline derivatives. [13]

-

PubChemLite. This compound (C12H11NO2). [14]

-

IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [1]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [7]

-

ChemSynthesis. methyl 2-quinolinylacetate. [15]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [5]

-

PubMed. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. [6]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. Methyl 2-(quinolin-6-yl)acetate [myskinrecipes.com]

- 3. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 2-(2,8-dicyclohexyl-4-quinolyl)acetate | C24H31NO2 | CID 3002908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-quinolin-4-ylacetate | C12H11NO2 | CID 3002902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 12. d-nb.info [d-nb.info]

- 13. EP0435993A1 - Process for the preparation of methyl-quinoline derivatives - Google Patents [patents.google.com]

- 14. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 15. chemsynthesis.com [chemsynthesis.com]

A Spectroscopic Guide to Methyl 2-(quinolin-2-yl)acetate: Structure, Interpretation, and Methodology

This technical guide provides an in-depth analysis of the spectral data for Methyl 2-(quinolin-2-yl)acetate (CAS 52249-48-6), a key heterocyclic compound relevant to researchers in medicinal chemistry and materials science. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization of its molecular structure. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₂H₁₁NO₂ and a monoisotopic mass of 201.0790 Da.[1] The structure comprises a quinoline bicyclic aromatic system linked at the 2-position to a methyl acetate group via a methylene bridge. This unique combination of a rigid, electron-deficient aromatic system and a flexible ester side-chain gives rise to a distinct and interpretable spectroscopic signature.

The synergistic application of multiple spectroscopic techniques is essential for unambiguous structural confirmation.[2]

-

NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework.

-

Mass Spectrometry (MS) confirms the molecular weight and offers structural clues through fragmentation analysis.

-

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule.

The logical workflow for spectral analysis involves a multi-pronged approach, where data from each technique corroborates the others to build a self-validating structural hypothesis.

Caption: Workflow for structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for assigning every atom in the molecule's framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct regions for the aromatic quinoline protons and the aliphatic acetate protons. The quinoline ring protons appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methylene and methyl protons of the acetate group appear in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.15 | d | ~8.5 | 1H | H-4 | Doublet due to coupling with H-3; significant deshielding from adjacent nitrogen.[3] |

| ~8.10 | d | ~8.5 | 1H | H-8 | Doublet of doublets (often appearing as a doublet) due to ortho coupling with H-7.[4] |

| ~7.80 | d | ~8.1 | 1H | H-5 | Doublet of doublets (often appearing as a doublet) due to ortho coupling with H-6.[4] |

| ~7.70 | ddd | ~8.5, 6.9, 1.4 | 1H | H-7 | Triplet of doublets due to coupling with H-6 and H-8.[4] |

| ~7.55 | ddd | ~8.1, 6.9, 1.3 | 1H | H-6 | Triplet of doublets due to coupling with H-5 and H-7.[4] |

| ~7.45 | d | ~8.5 | 1H | H-3 | Doublet due to coupling with H-4.[3] |

| ~4.00 | s | - | 2H | -CH₂- | Singlet, adjacent to the electron-withdrawing quinoline ring and carbonyl group. |

| ~3.80 | s | - | 3H | -OCH₃ | Singlet, characteristic chemical shift for a methyl ester. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of 12 distinct carbon environments. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~171.5 | C | C=O | Typical chemical shift for an ester carbonyl carbon. |

| ~158.0 | C | C-2 | Quaternary carbon bonded to nitrogen and the acetate side chain.[2] |

| ~147.5 | C | C-8a | Quaternary carbon at the fusion of the two rings.[2] |

| ~136.5 | CH | C-4 | Aromatic CH in the heterocyclic ring. |

| ~129.8 | CH | C-7 | Aromatic CH in the benzene ring.[4] |

| ~129.0 | C | C-4a | Quaternary carbon at the fusion of the two rings.[4] |

| ~127.5 | CH | C-5 | Aromatic CH in the benzene ring.[4] |

| ~127.0 | CH | C-8 | Aromatic CH in the benzene ring.[4] |

| ~126.5 | CH | C-6 | Aromatic CH in the benzene ring.[4] |

| ~122.0 | CH | C-3 | Aromatic CH in the heterocyclic ring.[2] |

| ~52.5 | CH₃ | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~45.0 | CH₂ | -CH₂- | Aliphatic carbon deshielded by the adjacent quinoline ring and carbonyl. |

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition. Electron Ionization (EI) MS reveals characteristic fragmentation patterns that corroborate the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data

| Species | Formula | Calculated m/z | Description |

| [M]⁺• | [C₁₂H₁₁NO₂]⁺• | 201.0790 | Molecular Ion |

| [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.0863 | Protonated Molecular Ion (ESI) |

| [M-•OCH₃]⁺ | [C₁₁H₈NO]⁺ | 170.0600 | Loss of a methoxy radical (α-cleavage) |

| [M-•COOCH₃]⁺ | [C₁₀H₈N]⁺ | 142.0651 | Loss of methoxycarbonyl radical (benzylic cleavage) |

| [C₉H₇N]⁺• | [C₉H₇N]⁺• | 129.0578 | Quinoline radical cation |

The fragmentation is dominated by cleavages adjacent to the ester and quinoline functionalities. The most significant fragmentation pathways include:

-

Alpha-cleavage: Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion to form a stable acylium ion at m/z 170.

-

Benzylic-type Cleavage: Cleavage of the bond between the methylene group and the carbonyl group, resulting in the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). This produces the highly stable quinolin-2-ylmethyl cation ([C₁₀H₈N]⁺) at m/z 142, which is often a prominent peak.

Caption: Key fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is highly effective for identifying the principal functional groups. The spectrum of this compound is dominated by absorptions from the ester and the aromatic quinoline ring.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3100–3000 | Medium | C-H Stretch | Aromatic (Quinoline) | Characteristic for sp² C-H bonds, typically appearing at higher frequency than aliphatic C-H stretches.[2] |

| 2990–2850 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) | Characteristic for sp³ C-H bonds. |

| ~1735 | Strong | C=O Stretch | Ester | A strong, sharp absorption is the most prominent feature for an ester carbonyl. |

| 1600, 1505 | Medium | C=C and C=N Stretch | Aromatic (Quinoline) | Multiple bands arising from the complex vibrations of the aromatic ring system.[2] |

| ~1250 | Strong | C-O Stretch (asymmetric) | Ester | Strong absorption associated with the C-O single bond adjacent to the carbonyl. |

| ~1100 | Strong | C-O Stretch (symmetric) | Ester | Second strong C-O stretch, confirming the ester group. |

| 900-690 | Strong | C-H Out-of-Plane Bend | Aromatic (Quinoline) | The pattern of these bands can sometimes provide information on the substitution pattern of the ring. |

Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols for spectral acquisition are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data using a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate several hundred to a few thousand scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.

Mass Spectrometry (HRMS-ESI) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to approximately 3.5-4.5 kV.

-

Acquire data over a mass range of m/z 50-500.

-

Use an internal calibrant (lock mass) to ensure high mass accuracy (<5 ppm).

-

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition.

IR Spectroscopy (ATR-FTIR) Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If the sample is an oil, a single drop is sufficient.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

References

- Current time inform

-

Saeed, A., et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate . Chinese Journal of Structural Chemistry. [Link]

-

Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone . Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Gawinecki, R., et al. SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES . Heterocyclic Communications. [Link]

-

Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone . ResearchGate. [Link]

-

University of Calgary. Spectra Problem #7 Solution . [Link]

-

SpectraBase. 2-phenyl-4-quinolinecarboxylic acid, methyl ester - Optional[13C NMR] - Spectrum . [Link]

-

Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone . PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10608140, this compound . PubChem. [Link]

-

Wang, L., et al. (2010). Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles . Molecules. [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] . YouTube. [Link]

-

Brinson, R. G., et al. (2015). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals . Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz) . [Link]

-

SpectraBase. Methyl 2-thienyl ketone, (2-quinolyl)hydrazone . [Link]

Sources

- 1. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Organic Solvent Solubility of Methyl 2-(quinolin-2-yl)acetate

An In-depth Technical Guide

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Methyl 2-(quinolin-2-yl)acetate in organic solvents. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data repository. In the absence of extensive published quantitative data, this guide establishes a framework for predicting and experimentally determining solubility. It synthesizes information on the compound's physicochemical properties with foundational chemical principles to offer predictive insights. Furthermore, it provides robust, step-by-step protocols for both qualitative and quantitative solubility assessment, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Importance of Solubility in a Research Context

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and antimicrobial agents.[1][2] As researchers explore the potential of novel derivatives like this compound, a thorough understanding of their fundamental physicochemical properties is paramount.

Solubility is not merely a physical constant; it is a critical parameter that governs the success of numerous laboratory and industrial processes.[3]

-

Chemical Synthesis: The choice of solvent can dictate reaction rates, yields, and impurity profiles. Reactants must be sufficiently solubilized to interact effectively.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Analytical Chemistry: Preparing solutions for techniques such as HPLC or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.

-

Drug Development: For a compound to be a viable drug candidate, its solubility in various physiological and non-physiological media is a key determinant of its formulation, bioavailability, and efficacy.

This guide provides the foundational knowledge and practical methodologies required to master the solubility aspects of this compound.

Physicochemical Profile and Theoretical Solubility Considerations

To predict how this compound will behave in different solvents, we must first understand its structural and electronic properties. The principle of "like dissolves like" is our primary guide: polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[5] |

| Molecular Weight | 201.22 g/mol | PubChem[5] |

| InChIKey | WLCSNNDPZBIWPC-UHFFFAOYSA-N | PubChem[6] |

| Predicted XlogP | 2.0 | PubChemLite[6] |

| Hydrogen Bond Donors | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 3 (N in ring, 2 O in ester) | PubChem (Computed) |

The structure of this compound presents a duality of polarity.

-

Quinoline Ring System: This large, aromatic, bicyclic system is predominantly nonpolar and lipophilic. It will favor interactions with nonpolar and aromatic solvents through van der Waals forces and π-π stacking.

-

Methyl Acetate Moiety: The ester functional group (-COOCH₃) introduces polarity. The carbonyl oxygen and ester oxygen are hydrogen bond acceptors, allowing for dipole-dipole interactions with polar solvents.[5]

The predicted XlogP value of 2.0 suggests a moderate degree of lipophilicity. A positive logP value indicates that the compound is more soluble in an organic phase (like octanol) than in water. This profile suggests that the compound will be sparingly soluble in water but will exhibit significant solubility in a range of organic solvents.

Caption: Structural drivers of solubility for this compound.

Predicted Solubility Profile

Based on the structural analysis, a predicted qualitative solubility profile can be constructed. This serves as a starting point for solvent selection in experimental work.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 0.1 | Nonpolar Aliphatic | Low to Medium | Favorable interaction with the quinoline ring, but the polar ester group limits high solubility. |

| Toluene | 2.4 | Nonpolar Aromatic | High | Strong π-π stacking interactions between the solvent and the quinoline ring system are expected. |

| Dichloromethane | 3.1 | Polar Aprotic | High | Capable of interacting with both the polar and nonpolar regions of the molecule. |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | The solvent structure is similar to the ester moiety of the solute, promoting strong interactions. |

| Acetone | 5.1 | Polar Aprotic | High | A strong polar aprotic solvent that can effectively solvate the ester group. |

| Ethanol | 5.2 | Polar Protic | Medium to High | The polar hydroxyl group interacts with the ester, but the overall polarity may be slightly less optimal than polar aprotic solvents. |

| Methanol | 6.6 | Polar Protic | Medium | Similar to ethanol, but its higher polarity may make it a slightly less effective solvent for the large nonpolar ring system. |

| Water | 10.2 | Polar Protic | Very Low / Insoluble | The large, nonpolar aromatic portion of the molecule dominates, leading to poor solvation by water. |

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The following section provides a robust, two-stage experimental workflow for determining the solubility of this compound.

4.1. Workflow for Solubility Determination

Caption: Experimental workflow for determining compound solubility.

4.2. Stage 1: Rapid Qualitative Screening

This method provides a quick assessment of solubility in various solvents, which is useful for initial solvent selection for reactions or chromatography.[7]

Methodology:

-

Arrange a series of labeled vials, one for each solvent to be tested.

-

Accurately weigh approximately 2-3 mg of this compound into each vial.

-

Using a calibrated pipette, add the selected solvent in 0.1 mL increments.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

Continue adding solvent up to a total volume of 1.0 mL.

-

Classify the solubility based on the volume of solvent required for complete dissolution (e.g., Soluble >2 mg/mL; Sparingly Soluble; Insoluble <2 mg/mL).

4.3. Stage 2: Quantitative Determination (Isothermal Equilibrium Method)

This is the gold-standard method for generating precise solubility data. It relies on creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.[8]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in a temperature-controlled environment (e.g., an incubator shaker or a stirred water bath) set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours with constant, vigorous stirring to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle. To ensure no suspended microparticles remain, draw a sample of the supernatant using a syringe fitted with a chemically resistant (e.g., PTFE) 0.22 µm filter. This step is critical to separate the dissolved solute from any remaining solid.

-

Quantification: Accurately measure the concentration of the solute in the clear, filtered solution. Several methods can be employed:

-

Gravimetric Analysis: Accurately pipette a known volume of the filtered solution into a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. Reweigh the vial containing the dried residue. The mass difference allows for the direct calculation of solubility in mg/mL.

-

Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute an aliquot of the filtered saturated solution with a suitable mobile phase and analyze it by HPLC. Determine the concentration from the calibration curve. This method is highly accurate and requires very little sample.

-

-

Calculation: Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

Conclusion

While extensive quantitative solubility data for this compound is not yet prevalent in public literature, a strong predictive framework can be established based on its distinct molecular structure. The compound's combination of a large, nonpolar quinoline core and a polar ester moiety suggests high solubility in moderately polar to nonpolar aromatic and aprotic solvents, such as toluene, dichloromethane, and ethyl acetate, with limited solubility in highly polar or aliphatic nonpolar solvents.

This guide provides both the theoretical foundation for making informed solvent choices and the practical, detailed experimental protocols necessary for researchers to generate precise, application-specific solubility data. Adherence to these methodologies will ensure the generation of reliable and reproducible results, facilitating advancements in the synthesis, purification, and application of this promising quinoline derivative.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online discussion]. Available at: [Link][7]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608140, this compound. PubChem. Retrieved from [Link][5]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Material. Available at: [Link][8]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Lab Manual. Available at: [Link][3]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link][9]

-

ChemSynthesis. (n.d.). methyl 2-quinolinylacetate. Retrieved from [Link][10]

-

University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C12H11NO2). Retrieved from [Link][6]

Sources

- 1. Buy 2-(Quinolin-6-YL)acetic acid | 5622-34-4 [smolecule.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. manavchem.com [manavchem.com]

- 5. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chemsynthesis.com [chemsynthesis.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-(quinolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Compound and its Context

Methyl 2-(quinolin-2-yl)acetate, a quinoline derivative, presents itself as a valuable building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and materials science research.[1] The quinoline moiety is a prevalent scaffold in a multitude of bioactive compounds, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The presence of the methyl acetate group provides a reactive handle for further chemical modifications, making this compound a versatile intermediate. However, its structural similarity to quinoline, a compound with known toxicological properties, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[2][3] This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from the parent compound, quinoline, and related derivatives to ensure a culture of safety and scientific integrity in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

These classifications are based on data aggregated by the European Chemicals Agency (ECHA).[4] While specific toxicological studies on this compound are limited, the known hazards of the parent quinoline molecule should be considered. Quinoline is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[5]

Table 1: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 10608140[4]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[6]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] Gloves should be inspected for any signs of degradation or punctures before use and disposed of after handling the compound.[8]

-

Body Protection: A laboratory coat is required to protect skin and personal clothing.[6] For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

-

Respiratory Protection: For handling the solid, powdered form, an N95 or higher particulate respirator may be necessary to prevent inhalation of dust particles.[6] If vapors may be generated, an air-purifying respirator with organic vapor cartridges should be considered.[6]

Caption: Workflow for the safe handling of this compound.

Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling Procedures

-

Avoid Direct Contact: Never allow the chemical to come into contact with skin or eyes.

-

Weighing: Weigh the solid compound in a fume hood, preferably on a disposable weigh boat to minimize contamination of balances.

-

Preparing Solutions: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]

-

Preventing Aerosolization: Avoid actions that could generate dust or aerosols.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[3]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[3]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Caption: Decision workflow for responding to a spill of this compound.

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[6]

-

Disposal Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of down the drain or in the regular trash.

Toxicological and Reactivity Profile: A Deeper Scientific Dive

Toxicological Information

Reactivity Profile

The quinoline ring system is aromatic. The nitrogen atom in the ring makes the pyridine ring electron-deficient, while the benzene ring is more electron-rich. Electrophilic substitution reactions are generally favored at positions 5 and 8 on the benzene ring, while nucleophilic substitution is more likely to occur at positions 2 and 4 of the pyridine ring. The methyl acetate substituent at the 2-position can participate in various chemical transformations, including hydrolysis to the corresponding carboxylic acid or transesterification. The compound should be protected from strong oxidizing agents, acids, and bases to avoid unwanted reactions.[10]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling procedures, scientists can minimize the risk of exposure and ensure a safe and productive laboratory environment. The information presented in this guide serves as a foundation for building a strong safety culture, where the well-being of researchers and the integrity of scientific discovery are held in the highest regard.

References

-

Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., & Al-Agamy, M. H. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Molecules, 25(11), 2633. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1753. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608140, this compound. Retrieved from [Link]

-

Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]

-

Redox. (2021, January 25). Safety Data Sheet Methyl acetate. [Link]

-

Chem-Supply. (2020, September). Safety Data Sheet METHYL ACETATE. [Link]

-

Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet Methyl Acetate. [Link]

-

Reactivity of Quinoline. (2020, October 26). [Video]. YouTube. [Link]

-

CPAchem. (2023, March 28). Safety data sheet according to 1907/2006/EC, Article 31. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. [Link]

-

ChemSynthesis. (n.d.). methyl 2-quinolinylacetate. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(1), 133-147. [Link]

-

Institut für Organische Chemie. (n.d.). Safety in a chemistry lab. [Link]

-

MySkinRecipes. (n.d.). Methyl 2-(quinolin-6-yl)acetate. Retrieved from [Link]

-

Synerzine. (2018, June 22). Quinoline, 6-methyl- Safety Data Sheet. [Link]

-

Hartwig, A., & MAK Commission. (2025). Methyl acetate. MAK Value Documentation, addendum – Translation of the German version from 2016. MAK Collect Occup Health Saf, 3(4), 1918-1922. [Link]

Sources

- 1. Methyl 2-(quinolin-6-yl)acetate [myskinrecipes.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. technopharmchem.com [technopharmchem.com]

- 4. This compound | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. redox.com [redox.com]

A Technical Guide to the Therapeutic Potential of the Methyl 2-(quinolin-2-yl)acetate Scaffold

Abstract

The quinoline ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Methyl 2-(quinolin-2-yl)acetate (MQA) represents a foundational structure within this class, offering a versatile platform for synthetic elaboration. While direct biological data on MQA is sparse, the extensive body of research on its derivatives provides a compelling rationale for its investigation as a progenitor for novel therapeutic agents. This guide synthesizes the current understanding of quinoline pharmacology to project the potential biological activities of the MQA core, focusing primarily on its promising applications in oncology and infectious diseases. We present a logical framework for the systematic evaluation of MQA-derived compounds, complete with validated experimental protocols and strategic considerations for lead optimization, to empower researchers in the field of drug discovery.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline motif, a fusion of a benzene and a pyridine ring, is a recurring feature in natural products and synthetic drugs.[4][5] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal characteristics for interacting with a variety of biological targets. Historically, quinoline derivatives have been pivotal in the fight against malaria (e.g., chloroquine), and contemporary research has expanded their utility to diverse therapeutic areas including cancer, bacterial infections, and inflammation.[1][2][6]

This compound (MQA), with its characteristic quinoline core and a reactive methyl ester side chain, is an exemplary starting point for chemical exploration.[7][8] The ester group serves as a convenient handle for derivatization, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR) and optimize pharmacological properties.

Potential Biological Activity I: Anticancer Applications

A substantial body of evidence points to the potent anticancer activity of quinoline derivatives.[9][10][11][12][13][14] The mechanisms are varied, but a dominant and well-elucidated pathway involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][15][16][17]

Primary Hypothesis: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[15] Disruption of their function is a clinically validated anticancer strategy.[6] Numerous quinoline-based compounds have been shown to act as microtubule-interfering agents, often by binding to the colchicine site on β-tubulin.[6][15][18] This binding event prevents the polymerization of tubulin into microtubules, leading to a cascade of downstream effects:

-

Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle in the G2/M phase.[6][11][17]

-

Apoptosis Induction: Prolonged G2/M arrest triggers programmed cell death (apoptosis), selectively eliminating rapidly dividing cancer cells.[6][11][16]

Given this precedent, it is highly probable that derivatives of MQA could be engineered to function as potent tubulin polymerization inhibitors.

Proposed Research Workflow for Anticancer Evaluation